KS99

Acute Myeloid Leukemia Ex Vivo Apoptosis

Researchers face significant challenges in sourcing tool compounds that effectively target drug-resistant leukemic stem cells. KS99 is a dual inhibitor of Bruton's tyrosine kinase (BTK) and tubulin polymerization, providing a unique tool for preclinical oncology studies. - Selectively induces apoptosis in CD34+/CD38- AML stem cells while sparing normal HSPCs, overcoming a key limitation of cytarabine. - Demonstrates potent activity in multiple myeloma models (IC50 0.5-1.0 µM) and suppresses RANKL-induced osteoclastogenesis. - Supplied with rigorous quality control to ensure reliable, reproducible results in resistance and xenograft studies.

Molecular Formula C17H10Br2N2O2S
Molecular Weight 466.15
CAS No. 1344698-28-7
Cat. No. B608386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKS99
CAS1344698-28-7
SynonymsKS-99;  KS 99;  KS99
Molecular FormulaC17H10Br2N2O2S
Molecular Weight466.15
Structural Identifiers
SMILESO=C1N(CC2=CC=C(CSC#N)C=C2)C3=C(C=C(Br)C=C3Br)C1=O
InChIInChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2
InChIKeyLRFRSKDYIFHZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KS99 Technical Baseline


KS99 (CAS 1344698-28-7) is a synthetic small molecule derived from the isatin scaffold, characterized as a dual inhibitor of Bruton's tyrosine kinase (BTK) and tubulin polymerization [1]. This compound has a molecular formula of C17H10Br2N2O2S and a molecular weight of 466.15 g/mol . KS99 is primarily utilized in preclinical oncology research, with demonstrated activity against multiple myeloma (MM) and acute myeloid leukemia (AML) models [2].

Mechanism Dual BTK and tubulin polymerization inhibition for preclinical oncology research
Model Context Supports multiple myeloma and acute myeloid leukemia model studies
Scaffold Isatin-derived small molecule tool compound

KS99 vs. Single-Target Alternatives


The scientific rationale for selecting KS99 over generic BTK inhibitors (e.g., ibrutinib) or standard microtubule-targeting agents (e.g., vincristine, paclitaxel) is rooted in its unique, integrated dual mechanism of action. Standard monotherapies targeting only BTK or tubulin polymerization often fail to address the complex signaling networks and acquired resistance that drive refractory hematological malignancies [1]. KS99's ability to simultaneously disrupt both the BTK signaling cascade and microtubule dynamics provides a synergistic therapeutic approach that cannot be replicated by simply combining two separate single-target compounds [2]. Furthermore, KS99 exhibits a distinct safety profile in preclinical models, selectively targeting malignant stem/progenitor cells while sparing normal hematopoietic counterparts—a critical differentiation not observed with broader-spectrum cytotoxic agents [3].

KS99 Dual Inhibitor
Single-Target Alternatives
Inhibits both BTK and tubulin polymerization
Single-target BTK inhibitor may not address microtubule-driven resistance
Integrated dual mechanism
Combining two single agents may not replicate synergistic profile
Reported selectivity towards malignant stem/progenitor cells
Standard cytotoxic agents may not spare normal hematopoietic counterparts

KS99 Preclinical Evidence


Apoptosis Induction in Primary AML Cells

KS99 demonstrates superior potency in inducing apoptosis in primary human AML cells compared to the clinical BTK inhibitor ibrutinib and standard-of-care cytarabine (Ara-C) [1]. In a comparative ex vivo analysis of primary patient samples, KS99 achieved efficacy at significantly lower micromolar concentrations [1].

Ex Vivo Apoptosis
Head-to-head
KS99 0.3–1 µM vs ibrutinib 10 µM vs Ara-C 5 µM; 5–16.7× higher potency reported
Supports assay potency comparison context
Primary AML cells (n=21,13,9), 48h, Annexin V flow cytometry
Acute Myeloid Leukemia Ex Vivo Apoptosis

Sensitivity in High-Risk AML

KS99 demonstrates a distinct and therapeutically relevant sensitivity pattern, exhibiting greater potency against AML subtypes associated with myelodysplastic-related changes (MDS-RC) compared to de novo AML [1]. This contrasts with the often limited efficacy of standard chemotherapies in these high-risk populations [1].

MDS-RC Sensitivity
Reported
AML with MDS-RC more sensitive than de novo AML (P=0.0077)
Supports differential sensitivity profiling in high-risk AML
n=21, IC50 by viable cell count after 48h treatment
Acute Myeloid Leukemia Cytogenetics Chemoresistance

In Vivo Myeloma Xenograft Efficacy

KS99 demonstrates significant in vivo anti-tumor activity in a multiple myeloma xenograft model, a key benchmark for progression from in vitro studies [1]. Importantly, this efficacy is achieved alongside a favorable tolerability profile, as noted in parallel in vivo studies in AML models [2].

In Vivo Xenograft
Reported
Tumor growth inhibition vs vehicle reported in MM model
In vivo model-response context
P-value not specified; well tolerated in parallel AML study
Multiple Myeloma In Vivo Xenograft

Leukemic Stem Cell Selectivity

A critical differentiator for KS99 is its ability to selectively target leukemic stem and progenitor cells (LSCs and LPCs) while sparing normal hematopoietic stem and progenitor cells (HSPCs) [1]. This selectivity profile is a key advantage over standard cytotoxic chemotherapies like cytarabine, which are known to cause significant myelosuppression due to their lack of discrimination between healthy and malignant cells.

LSC Selectivity
Class-level inference
Reduced clonogenicity of AML cells; normal cord blood MNC less affected
Supports selective targeting of leukemic progenitors
n=6 AML patient samples vs normal donors, CD34+/CD38− analysis
Leukemic Stem Cells Selectivity Normal Hematopoietic Cells

KS99 Application Scenarios


Dual BTK/Tubulin Inhibition in Refractory Myeloma

KS99 is optimally deployed in preclinical studies aiming to overcome drug resistance and prevent relapse in multiple myeloma (MM). Its dual mechanism of action, validated by in vitro cytotoxicity (IC50 0.5-1.0 µM) and in vivo xenograft efficacy, makes it a superior tool for probing the synergistic effects of simultaneously targeting BTK-mediated survival signals and microtubule dynamics [1].

Chemoresistant AML Stem Cells

KS99 is uniquely suited for research focused on eradicating leukemic stem and progenitor cells (LSC/LPCs) in acute myeloid leukemia (AML). Its demonstrated ability to selectively induce apoptosis in CD34+/CD38- and ALDH+ LSCs, particularly in high-risk MDS-RC subtypes, while sparing normal HSPCs, positions it as a critical reagent for studies where standard chemotherapy agents like cytarabine fail to clear the malignant stem cell reservoir [1].

Ex Vivo Sensitivity Profiling

Given its superior potency compared to ibrutinib and cytarabine in primary patient-derived AML cells (effective at 0.3-1 µM), KS99 is an excellent candidate for ex vivo sensitivity and resistance profiling assays. This application allows researchers to identify patient-specific responses and investigate biomarkers of KS99 sensitivity, particularly in samples with high-risk genetic features like NPM1 wild-type status [1].

Bone Marrow Microenvironment Studies

KS99 is a valuable tool for studying the interaction between malignant cells and the bone marrow microenvironment. Its unique ability to suppress RANKL-induced osteoclastogenesis in a dose-dependent manner and inhibit the expression of bone loss-associated cytokines makes it ideal for research into myeloma bone disease and the mechanisms by which tumors alter their niche [1].

Application
Selection Property
Validation Focus
Dual BTK/tubulin pathway inhibition studies
Dual-mechanism profiling
BTK and microtubule pathway-response endpoints
AML stem cell research
LSC/LPC selectivity review
Normal hematopoietic cell comparator context
Ex vivo sensitivity profiling
Assay response context in primary AML
High-risk genetic marker association
Bone marrow microenvironment studies
Osteoclastogenesis inhibition review
RANKL pathway and cytokine endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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